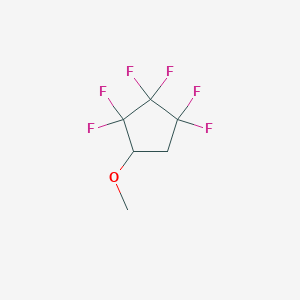
2,3,6-Trichloro-5-(trifluoromethyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trichloro-5-(trifluoromethyl)toluene, often referred to as TCTT, is a chemical compound composed of a trifluoromethyl group attached to a benzene ring that is substituted with three chlorine atoms. This compound is used in a variety of applications, including as a solvent, a catalyst, and a reagent. TCTT is commonly used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its potential use in various scientific applications.
Applications De Recherche Scientifique
TCTT has a variety of scientific applications, including as a solvent, a catalyst, and a reagent. As a solvent, TCTT is used in the synthesis of various compounds, including pharmaceuticals. As a catalyst, TCTT is used in the synthesis of a variety of organic compounds, including dyes and pigments. As a reagent, TCTT is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of TCTT is not fully understood. However, it is believed to act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in the synthesis of various compounds. It is also believed to act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to act as a reagent in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCTT are not fully understood. However, it has been shown to have some toxic effects on humans and animals. Exposure to TCTT can cause irritation to the skin and eyes, as well as respiratory irritation. In addition, exposure to high levels of TCTT can cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TCTT in lab experiments has several advantages. It is a relatively inexpensive and readily available chemical compound. It is also relatively easy to synthesize and use in experiments. However, there are some limitations to its use. It is toxic and can cause irritation to the skin, eyes, and respiratory system. In addition, it can cause liver and kidney damage if exposed to high levels.
Orientations Futures
The potential future directions for TCTT include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research into its toxicity and potential health risks is needed. Finally, further research into the synthesis methods of TCTT is needed in order to develop more efficient and cost-effective methods.
Méthodes De Synthèse
TCTT can be synthesized using a variety of methods, including the direct chlorination of toluene, the reaction of trifluoromethylbenzene with chlorine, and the reaction of trifluoromethylbenzene with phosphorus pentachloride. The most commonly used method is the direct chlorination of toluene, which involves the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at temperatures between 40-50°C and a pressure of 1-2 atm.
Propriétés
IUPAC Name |
1,2,4-trichloro-3-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c1-3-6(10)4(8(12,13)14)2-5(9)7(3)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZRWLQSBSRZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloro-5-(trifluoromethyl)toluene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)


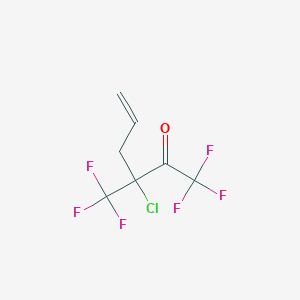

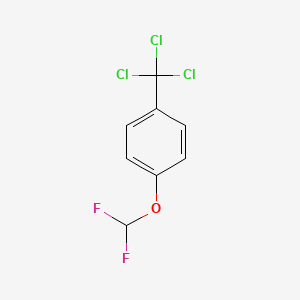

![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)
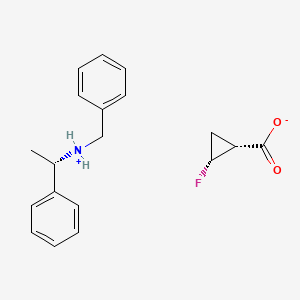
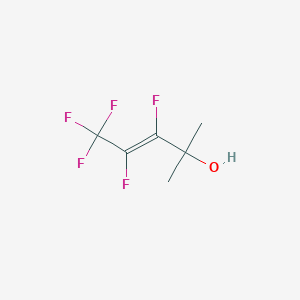
![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)

